

An In-Depth Technical Guide to Amino-ethyl-SS-PEG3-NHBoc

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional, cleavable linker, **Amino-ethyl-SS-PEG3-NHBoc**, tailored for professionals in drug development and biomedical research. This linker is primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs), where it serves as a bridge between a monoclonal antibody and a cytotoxic payload.[1][2] Its design incorporates a disulfide bond, which is stable in systemic circulation but is cleaved in the reducing intracellular environment, allowing for targeted drug release.[3][4] The polyethylene glycol (PEG) component enhances solubility and improves the pharmacokinetic properties of the resulting conjugate.[5][6]

Core Compound Data

The quantitative and qualitative data for **Amino-ethyl-SS-PEG3-NHBoc** are summarized below. This information is crucial for reaction planning, characterization, and quality control.



Property	Value	Source(s)
Molecular Weight	384.55 g/mol	[7]
Molecular Formula	C15H32N2O5S2	[7]
CAS Number	2144777-87-5	[8]
IUPAC Name	tert-butyl (1-amino-7,10,13- trioxa-3,4-dithiapentadecan- 15-yl)carbamate	[8]
Physical Form	Pale-yellow to Yellow-brown Liquid	[8]
Purity	Typically ≥95%	[8]
Solubility	Soluble in DMSO and other organic solvents.	
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[1]

Experimental Protocols

The following protocols are representative methodologies for the use of **Amino-ethyl-SS-PEG3-NHBoc** in the synthesis of an Antibody-Drug Conjugate. These steps include linker activation, payload conjugation, and final bioconjugation to an antibody.

Protocol 1: Boc Group Deprotection of the Linker

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine, resulting in a diamine linker with a central disulfide bond.

Materials:

- Amino-ethyl-SS-PEG3-NHBoc
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)



- Toluene
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator
- Nitrogen or Argon gas supply

Methodology:

- Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[9]
- Cool the solution to 0°C using an ice bath.
- Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of linker solution, add 10 mL of TFA, resulting in a 50% TFA/DCM mixture).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[9]
- Upon completion, remove the DCM and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator.
- To remove residual TFA, add toluene to the residue and co-evaporate. Repeat this step three times.[9]
- The resulting product is the TFA salt of the deprotected diamine linker, which can be used directly in the next step or purified further.

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Payload



This protocol describes the formation of a stable amide bond between one of the primary amines of the linker and a payload that features a carboxylic acid group.

Materials:

- Deprotected linker-TFA salt from Protocol 1
- Carboxylic acid-containing payload (e.g., a cytotoxic agent)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- N,N-Diisopropylethylamine (DIPEA)
- Reaction vessel
- Magnetic stirrer
- HPLC for purification

Methodology:

- Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.
- Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the payload solution to activate the carboxylic acid group. Let the reaction proceed for 15-30 minutes at room temperature to form an NHS ester intermediate.
- In a separate vessel, dissolve the deprotected linker-TFA salt (1.0 equivalent) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt and create a free amine.
- Add the activated payload solution to the linker solution.
- Allow the reaction to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by LC-MS.



- Purify the resulting linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
- Lyophilize the pure fractions to obtain the final linker-payload construct.

Protocol 3: Antibody Conjugation

This protocol details the conjugation of the linker-payload construct (which has a remaining free amine) to a monoclonal antibody via its lysine residues.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Linker-payload construct from Protocol 2
- Disuccinimidyl suberate (DSS) or a similar NHS-ester crosslinker (if modifying the antibody first)
- Reaction buffer (e.g., Borate buffer, pH 8.5)
- Desalting column (e.g., Sephadex G-25)
- UV-Vis Spectrophotometer
- Size Exclusion Chromatography (SEC) system

Methodology:

- Antibody Preparation: Exchange the antibody into an amine-free buffer, such as PBS, at a concentration of 5-10 mg/mL.
- Amine Coupling: A common method is to conjugate to the surface-accessible lysine residues of the antibody.[10]
- Dissolve the linker-payload construct in a small amount of a compatible organic solvent (e.g., DMSO) and add it to the antibody solution. The molar ratio of the linker-payload to the



antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., start with a 5:1 to 10:1 molar excess of the linker-payload).

- To facilitate the reaction, the pH of the antibody solution can be adjusted to 8.0-8.5.[10]
- Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle mixing.
- Purification: Remove unconjugated linker-payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with a formulation buffer (e.g., PBS).[10]
- Characterization:
 - Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
 - Analyze the final ADC product by SEC-HPLC to assess purity and aggregation.
 - Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

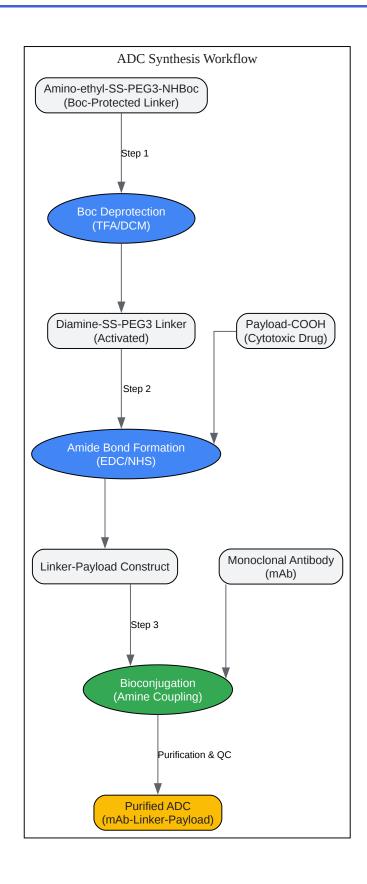
Logical and Experimental Workflows

The successful application of **Amino-ethyl-SS-PEG3-NHBoc** in an ADC relies on a sequence of events, from initial synthesis to targeted payload release. The diagrams below illustrate the key workflows.

Antibody-Drug Conjugate Synthesis Workflow

This diagram outlines the multi-step chemical synthesis process to create a functional ADC using the specified linker.





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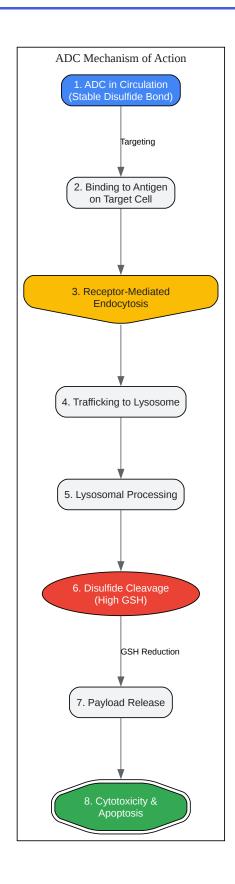
Caption: A flowchart of the ADC synthesis process.



ADC Mechanism of Action Pathway

This diagram illustrates the biological pathway of an ADC from systemic circulation to the targeted release of its payload within a cancer cell.





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Caption: The biological pathway of ADC action.



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